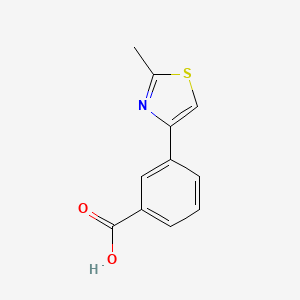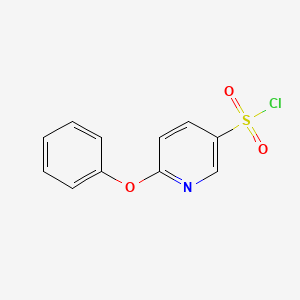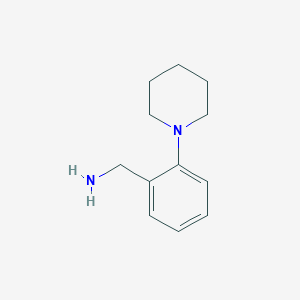![molecular formula C17H8F12O B1306020 Bis[3,5-bis(trifluoromethyl)phenyl]methanol CAS No. 87901-76-6](/img/structure/B1306020.png)
Bis[3,5-bis(trifluoromethyl)phenyl]methanol
Übersicht
Beschreibung
The compound of interest, Bis[3,5-bis(trifluoromethyl)phenyl]methanol, is a fluorinated aromatic molecule that is relevant in various chemical syntheses and applications. While the provided papers do not directly discuss this compound, they do provide insights into related structures and methodologies that can be informative for understanding the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions and the use of catalysts or biocatalysts. For instance, the efficient synthesis of (R)-[3,5-Bis(trifluoromethyl)phenyl] ethanol, a related compound, was achieved through asymmetric reduction catalyzed by Leifsonia xyli CCTCC M 2010241 cells using isopropanol as a co-substrate . This process highlights the potential for biological systems to facilitate the synthesis of complex fluorinated molecules, which may be applicable to the synthesis of Bis[3,5-bis(trifluoromethyl)phenyl]methanol.
Molecular Structure Analysis
The molecular structure of compounds is crucial for understanding their reactivity and properties. X-ray crystallography is a common technique used to elucidate structures, as seen in the analysis of various coordination compounds and organometallics . These studies reveal details such as bond lengths, angles, and overall molecular geometry, which are essential for predicting the behavior of similar compounds like Bis[3,5-bis(trifluoromethyl)phenyl]methanol.
Chemical Reactions Analysis
Chemical reactions involving fluorinated compounds can be complex due to the unique reactivity of fluorine atoms. Kinetic resolution of racemic acids using bis(9-phenanthryl)methanol as a nucleophile demonstrates the potential for selective reactions in the presence of multifunctional alcohol compounds . This suggests that Bis[3,5-bis(trifluoromethyl)phenyl]methanol could participate in similar selective esterification reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms, which can impart high thermal stability and solubility in polar organic solvents . For example, novel fluorinated polyimides derived from a fluorinated diamine monomer exhibited good solubility and thermal stability . These properties are relevant when considering the potential applications of Bis[3,5-bis(trifluoromethyl)phenyl]methanol in materials science or as an intermediate in organic synthesis.
Wissenschaftliche Forschungsanwendungen
-
Organic Chemistry and Catalyst Development
- The compound N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, which shares the 3,5-bis(trifluoromethyl)phenyl motif with the compound you’re interested in, has been used extensively as an organocatalyst .
- This compound activates substrates and stabilizes partially developing negative charges in transition states using explicit double hydrogen bonding .
- It has played a significant role in the development of H-bond organocatalysts and is used extensively in promoting organic transformations .
-
Pharmaceutical Chemistry
-
Microbiology and Drug Development
- 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have been synthesized and studied for their antimicrobial properties .
- Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .
- Several lead compounds have been found to be bactericidal and potent against MRSA persisters .
-
Chemical Engineering
-
Battery Technology
- 3,5-Bis(trifluoromethyl)benzyl modified triazine-based covalent organic frameworks have been used in the development of lithium-sulfur batteries .
- The high electronegativity and large steric hindrance of the modified separator successfully suppressed the diffusion of polysulfides, leading to improved capacity and cyclic stability of Li–S batteries .
-
Material Science
-
Catalyst Development
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, which shares the 3,5-bis(trifluoromethyl)phenyl motif with the compound you’re interested in, has been used extensively as an organocatalyst .
- This compound activates substrates and stabilizes partially developing negative charges in transition states using explicit double hydrogen bonding .
- It is used extensively in promoting organic transformations, and the 3,5-bis(trifluoromethyl)phenyl motif thereof is used ubiquitously in H-bond catalysts .
-
Antimicrobial Studies
- 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have been synthesized and studied for their antimicrobial properties .
- Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .
- Several lead compounds have been found to be bactericidal and potent against MRSA persisters .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
bis[3,5-bis(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8F12O/c18-14(19,20)9-1-7(2-10(5-9)15(21,22)23)13(30)8-3-11(16(24,25)26)6-12(4-8)17(27,28)29/h1-6,13,30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCQGUCBWHWEBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8F12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380261 | |
| Record name | bis[3,5-bis(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[3,5-bis(trifluoromethyl)phenyl]methanol | |
CAS RN |
87901-76-6 | |
| Record name | bis[3,5-bis(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



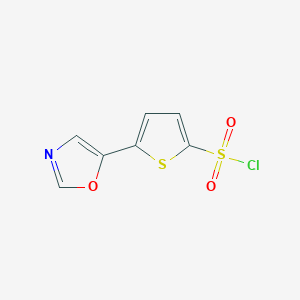
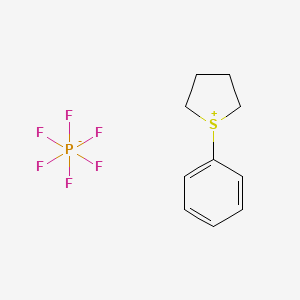
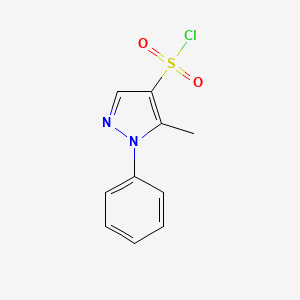
![2-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetic Acid](/img/structure/B1305943.png)
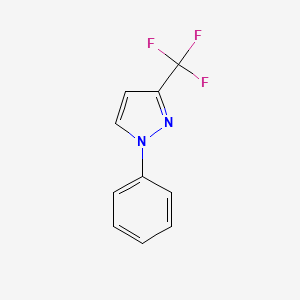
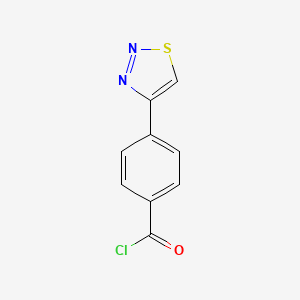
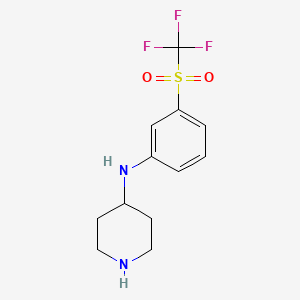
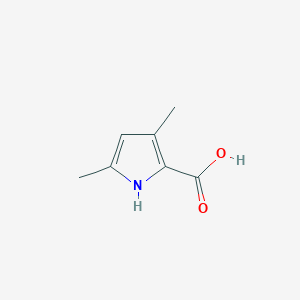
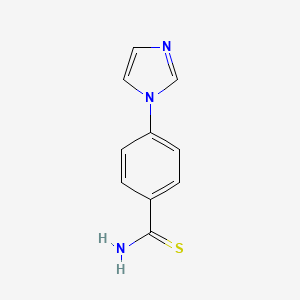
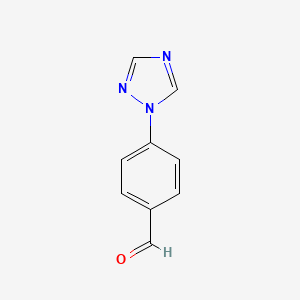
![[4-(4-Methylpiperazin-1-yl)phenyl]methanol](/img/structure/B1305954.png)
